molecular formula C19H21ClN2O3S B2458208 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide CAS No. 941904-85-4

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide

Cat. No. B2458208
M. Wt: 392.9
InChI Key: TVHRAAROCODNPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common structural unit in natural products . The compound also contains a sulfonyl group attached to a 4-chlorophenyl group. Further analysis would require more specific information or advanced tools.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis of N-substituted Acetamide Derivatives : A study by Iqbal et al. (2017) detailed the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study synthesized target molecules through consecutive steps, resulting in compounds showing moderate to strong antibacterial activity against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Compound 8g, bearing a 2-methylphenyl group, emerged as the most active growth inhibitor across the tested bacterial strains, showcasing the potential of these compounds in antibacterial applications (Iqbal et al., 2017).

Pharmacological Evaluation

  • Antimicrobial and Enzymatic Potential : Another study by Nafeesa et al. (2017) designed and synthesized a new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide to explore their antibacterial and anti-enzymatic potential. The synthesized compounds, especially 6i, showed good inhibitory activity against gram-negative bacterial strains and a low potential against the lipoxygenase enzyme, indicating their promise as therapeutic agents with antimicrobial and enzymatic inhibition capabilities (Nafeesa et al., 2017).

Hypoglycemic Agents

  • Potential Hypoglycemic Activity : Srivastava et al. (1996) examined a series of acylamide derivatives for their hypoglycemic activities. The study found that derivatives with piperidine and pyrrolidinyl showed significant hypoglycemic properties, suggesting the potential of these compounds in developing treatments for diabetes (Srivastava et al., 1996).

Chemical Synthesis and Structure-Activity Relationship

  • Synthesis of Heterocyclic Derivatives : Research by Rehman et al. (2018) on the synthesis of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed at evaluating new drug candidates for Alzheimer’s disease. The study provided insights into the enzyme inhibition activity against acetylcholinesterase (AChE), suggesting the potential of these compounds in the treatment of Alzheimer's (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHRAAROCODNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide

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